molecular formula C7H6BrNO3 B1372226 5-Bromo-3-methoxypicolinic acid CAS No. 1142191-66-9

5-Bromo-3-methoxypicolinic acid

Cat. No.: B1372226
CAS No.: 1142191-66-9
M. Wt: 232.03 g/mol
InChI Key: UTRZGSGCVSZCCL-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxypicolinic acid is a halogenated heterocyclic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol It is a derivative of picolinic acid, where the bromine atom is substituted at the 5-position and a methoxy group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxypicolinic acid typically involves the bromination of 3-methoxypyridine followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Organolithium or Grignard reagents for substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid derivative would yield a biaryl compound .

Scientific Research Applications

5-Bromo-3-methoxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypicolinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and methoxy groups can modulate the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxynicotinic acid
  • 6-Hydroxy-5-methoxynicotinic acid
  • 5,6-Dimethoxypicolinic acid

Uniqueness

Compared to similar compounds, it may offer distinct advantages in certain synthetic routes or biological activities .

Properties

IUPAC Name

5-bromo-3-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRZGSGCVSZCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673899
Record name 5-Bromo-3-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-66-9
Record name 5-Bromo-3-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methoxypyridine-2-carboxylic acid
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